3-Hydroxypregnan-20-one

Description

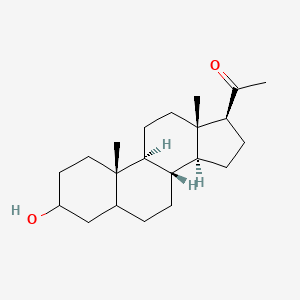

Structure

2D Structure

3D Structure

Properties

CAS No. |

4406-35-3 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[(8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

AURFZBICLPNKBZ-SRJHXTLLSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of 3 Hydroxypregnan 20 One

Enzymatic Pathways for 3-Hydroxypregnan-20-one Formation

The biosynthesis of this compound from progesterone (B1679170) involves a two-step enzymatic process. wikipedia.orgpnas.org This pathway is crucial for the local production of this neurosteroid in the brain and other tissues. nih.gov

Role of 5α-Reductase in Pregnane (B1235032) Steroidogenesis

The initial and rate-limiting step in the synthesis of this compound is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP). wikipedia.orgnih.govpnas.org This irreversible reaction is catalyzed by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase). wikipedia.orgnih.gov There are three known isozymes of 5α-reductase, with types 1 and 2 being the most well-characterized in steroid metabolism. wikipedia.orgnih.gov

These enzymes are involved in several metabolic pathways, including androgen and estrogen metabolism. wikipedia.org 5α-reductase type 1 exhibits a micromolar affinity for its steroid substrates, with a preference for progesterone over testosterone (B1683101) and other steroids. nih.gov It plays a significant role in catabolizing the large amounts of steroids produced during stress and certain reproductive phases in females. nih.gov The inhibition of 5α-reductase has been shown to mimic the effects of some antidepressants, highlighting the enzyme's importance in neurosteroid synthesis. wikipedia.org

Function of 3α-Hydroxysteroid Dehydrogenase in this compound Synthesis

Following the formation of 5α-DHP, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes its conversion to this compound. wikipedia.orgpnas.org This reaction is reversible, meaning 3α-HSD can also oxidize this compound back to 5α-DHP. pnas.org The direction of the reaction depends on the cellular environment, including the concentration of substrates and cofactors like NADPH and NADP+. pnas.orgnih.gov

Multiple isoforms of 3α-HSD exist, with type 3 (also known as AKR1C2) being particularly important for the synthesis of this compound. nih.gov Although it has a lower catalytic efficiency compared to other isoforms, it displays high specificity for reducing 3-ketosteroids. nih.gov The rate-limiting step for this enzyme is the dissociation of the cofactor NADP+ after the reaction. nih.gov

Cellular and Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for the synthesis of this compound are found in various cell types and subcellular compartments, allowing for localized production of this neurosteroid.

5α-Reductase:

Type 1: This isoform is expressed in various brain regions, including the cortex, hippocampus, and olfactory bulb. nih.gov It has been detected in neurons, oligodendrocytes, microglia, and astrocytes. nih.gov At the subcellular level, 5α-reductase type 1 is localized to the endoplasmic reticulum. nih.govnih.gov

Type 2: This isoform is widely expressed from the forebrain to the brain stem and cerebellum. nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSD):

This enzyme is found in steroidogenic tissues and the central nervous system. nih.gov It is highly localized in type 1 astrocytes and oligodendrocytes. nih.gov At the subcellular level, 3α-HSD is a cytosolic protein. nih.govnih.govresearchgate.net

The co-localization of 5α-reductase and 3α-HSD in neural tissues supports their role in the synthesis of neurosteroids. oup.com

Precursors and Metabolic Intermediates in this compound Production

The synthesis of this compound begins with cholesterol, the precursor to all steroid hormones. nih.gov Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588) and then to progesterone. nih.govnih.govresearchgate.net Progesterone serves as the direct precursor for the two-step synthesis of this compound.

The key metabolic intermediate in this pathway is 5α-dihydroprogesterone (5α-DHP), which is formed from progesterone by 5α-reductase. wikipedia.orgpnas.orgnih.gov 5α-DHP is then converted to this compound by 3α-HSD. wikipedia.orgnih.gov

| Precursor/Intermediate | Enzyme | Product |

| Cholesterol | P450 Side Chain Cleavage | Pregnenolone |

| Pregnenolone | 3β-Hydroxysteroid Dehydrogenase | Progesterone |

| Progesterone | 5α-Reductase | 5α-Dihydroprogesterone (5α-DHP) |

| 5α-Dihydroprogesterone (5α-DHP) | 3α-Hydroxysteroid Dehydrogenase | This compound |

Factors Influencing Endogenous Levels of this compound

The endogenous levels of this compound are dynamic and influenced by a variety of factors, including physiological states and external stimuli.

Stress-Induced Modulations of this compound Biosynthesis

Acute stress has been shown to rapidly increase the levels of this compound in the brain and plasma. nih.govnih.govmdpi.com This stress-induced elevation is thought to be a compensatory mechanism, as this compound has anxiolytic effects. nih.gov The hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, is a key player in this process. bohrium.com

However, chronic or protracted stress can have the opposite effect, leading to a decrease in the biosynthesis of this compound. frontiersin.org For instance, prolonged social isolation in mice has been shown to reduce the levels of this neurosteroid in the frontal cortex by approximately 50%. pnas.org This downregulation may be linked to a decrease in the expression of 5α-reductase. nih.gov

Certain antidepressants, such as fluoxetine, have been found to normalize the stress-induced decrease in this compound levels. nih.govfrontiersin.org These drugs can directly enhance the activity of 3α-HSD, thereby increasing the production of this compound. pnas.org

| Condition | Effect on this compound Levels |

| Acute Stress | Increase nih.govnih.govmdpi.com |

| Chronic Stress | Decrease frontiersin.org |

| Social Isolation (Protracted) | Decrease pnas.org |

| Antidepressant Treatment (e.g., Fluoxetine) | Increase/Normalization pnas.orgnih.govfrontiersin.org |

Brain Region-Specific Differences in this compound Synthesis and Concentration

The distribution of this compound and the enzymes required for its synthesis is not uniform throughout the brain. conicet.gov.arjneurosci.org Research in rodent models has demonstrated significant regional variations in both the concentration of the neurosteroid and the expression of the enzymes 5α-reductase type I and 3α-HSD. pnas.orgpnas.org

The olfactory bulb consistently shows the highest concentrations of both allopregnanolone (B1667786) and its immediate precursor, 5α-DHP, when compared to other brain regions such as the frontal cortex and cerebellum. jneurosci.orgpnas.org This high concentration corresponds with the highest measured expression levels of 5α-reductase Type I mRNA in the olfactory bulb. pnas.org Similarly, the expression of 3α-HSD mRNA is higher in the olfactory bulb, frontal cortex, and hypothalamus than in the hippocampus or cerebellum. pnas.org This enzymatic distribution appears to be a key determinant of the region-specific differences in neurosteroid content. pnas.org For example, the content of allopregnanolone in the rat brain was found to be one to two orders of magnitude higher than in the plasma or liver, with a distribution pattern of olfactory bulb > striatum > cortex > hippocampus. jneurosci.org In mice, neurosteroid content is also higher in the olfactory bulb than in the frontal cortex, with the lowest levels found in the cerebellum. pnas.org

Table 1: Regional Distribution of this compound (Allopregnanolone) and Precursors in the Brain

| Brain Region | Compound | Concentration (pmol/g) (mean ± SE) | Species |

| Olfactory Bulb | Allopregnanolone | 15 ± 1.8 | Mouse |

| Olfactory Bulb | 5α-DHP | 20 ± 2.5 | Mouse |

| Frontal Cortex | Allopregnanolone | 5.8 ± 0.80 | Mouse |

| Frontal Cortex | 5α-DHP | 9.8 ± 1.2 | Mouse |

| Cerebellum | Allopregnanolone | 3.2 ± 0.025 | Mouse |

| Cerebellum | 5α-DHP | 4.5 ± 1.2 | Mouse |

| This table presents data on the varying concentrations of Allopregnanolone and its precursor 5α-DHP across different brain regions in mice, as reported in research studies. pnas.org |

Sex-Dependent Variations in Endogenous this compound Levels

The regulation and concentration of this compound exhibit significant sex-dependent differences. bohrium.comnih.gov Studies have shown that the response to this neurosteroid and its effects on the hypothalamic-pituitary-adrenal (HPA) axis and corticotropin-releasing factor (CRF) are often specific to sex and brain region. nih.govnih.govnih.gov

In the hypothalamus of Sprague Dawley rats, baseline sex differences have been observed, with females showing higher CRF mRNA expression but lower CRF peptide levels compared to males. nih.gov Following administration of allopregnanolone, hypothalamic CRF mRNA expression was reduced only in males. nih.govnih.gov In other brain regions, such as the hippocampus and the central nucleus of the amygdala, allopregnanolone administration decreased CRF peptide concentrations only in males. nih.govnih.gov Conversely, in the ventral tegmental area (VTA), the same treatment increased CRF peptide levels in both sexes. nih.govnih.gov Postmortem studies of human brains have also identified sex differences; for instance, in control subjects, allopregnanolone immunoreactivity was found to be higher in the substantia nigra pars medialis of females compared to males. nih.govresearchgate.net Furthermore, the response to stress demonstrates sex-specific effects related to allopregnanolone. mdpi.com While a stressful event increases plasma corticosterone (B1669441) in both male and female rats, allopregnanolone treatment was found to lessen this response only in females subjected to restraint stress. nih.govmdpi.comresearchgate.net

Table 2: Sex-Dependent Effects of this compound (Allopregnanolone) Administration on CRF

| Brain Region | Effect on CRF | Male Response | Female Response | Species |

| Hypothalamus | mRNA Expression | Reduced | No Alteration | Rat |

| Hippocampus | Peptide Concentration | Reduced | No Alteration | Rat |

| Central Amygdala | Peptide Concentration | Reduced | No Alteration | Rat |

| Ventral Tegmental Area | Peptide Concentration | Increased | Increased | Rat |

| This table summarizes the differential effects of Allopregnanolone administration on Corticotropin-Releasing Factor (CRF) in various brain regions of male and female rats. nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of 3 Hydroxypregnan 20 One

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

3-Hydroxypregnan-20-one, a metabolite of progesterone (B1679170), is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. frontiersin.orgnih.govfrontiersin.org It enhances GABA-mediated chloride currents by binding to a site on the receptor distinct from those for GABA, benzodiazepines, and barbiturates. frontiersin.orgfrontiersin.org

The binding sites for this compound on the GABA-A receptor are located within the transmembrane domains of the receptor subunits. nih.gov Specifically, two distinct binding sites have been identified: one that mediates the potentiation of GABA-induced currents and another responsible for direct activation of the receptor at higher concentrations. nih.gov These sites are situated at the interface between the α and β subunits. nih.gov Cryo-electron microscopy has revealed that allopregnanolone (B1667786) binds at the transmembrane α/β subunit interface. biorxiv.orgrcsb.org

The subunit composition of the GABA-A receptor influences its sensitivity to this compound. frontiersin.orgnih.gov While it can modulate a wide variety of GABA-A receptor subtypes, its potency and efficacy can vary. nih.gov For instance, receptors containing α1 and α3 subunits, when co-expressed with β1 and γ2 subunits, are enhanced by low nanomolar concentrations of allopregnanolone. frontiersin.org In contrast, receptors with α2, α4, α5, or α6 subunits require higher concentrations for a similar effect. frontiersin.org The presence of the δ subunit, often found in extrasynaptic receptors, confers higher sensitivity to neurosteroids. frontiersin.orgfrontiersin.org The γ subunit is not essential for the action of allopregnanolone, and in some cases, its presence can decrease the efficacy of the neurosteroid. frontiersin.orgfrontiersin.org

Potentiating Site: Located at the α-subunit transmembrane domains. nih.gov

Direct Activation Site: Found at the interfacial residues between α and β subunits. nih.gov

Mutagenesis studies have pinpointed specific amino acid residues within the α1 subunit, such as Q242 and W246 in the TM1 region, as being critical for the potentiating effects of neurosteroids. elifesciences.org

This modulation of GABA-A receptors contributes to the anxiolytic, sedative, and anticonvulsant properties of this compound. frontiersin.org The enhancement of tonic currents, mediated by extrasynaptic δ-containing receptors, is a particularly important aspect of its function. frontiersin.orgfrontiersin.org

The binding of this compound induces significant conformational changes in the GABA-A receptor. biorxiv.orgnih.gov Cryo-electron microscopy studies have shown that the binding of allopregnanolone, along with engaged lipids, leads to global conformational rearrangements throughout the receptor. biorxiv.orgrcsb.org These changes modify the diameter of the ion channel pore and also alter the binding environments for GABA itself. biorxiv.orgrcsb.org

One proposed mechanism suggests that allopregnanolone binding enhances the interaction of GABA with its binding site through an allosteric rearrangement of this site in the extracellular domain. mdpi.com Another model posits that the binding of the steroid exposes a serine/threonine residue, allowing for phosphorylation by protein kinase C, which in turn increases channel opening and chloride influx. nih.gov It has also been observed that direct activation of the receptor by allopregnanolone does not necessarily result in the same conformational changes at the GABA binding site as activation by GABA itself. nih.gov

Regulation of Neuroinflammatory Signaling Pathways by this compound

Beyond its effects on GABAergic neurotransmission, this compound is a significant regulator of neuroinflammatory processes. frontiersin.orgunc.edu It has been shown to inhibit inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs). frontiersin.orgunc.eduunc.edusciencedaily.com

This compound has been demonstrated to inhibit the activation of several TLRs, including TLR4, TLR2, and TLR7. nih.govmdpi.com This inhibition is independent of its actions on GABA-A receptors. frontiersin.orgmdpi.com The anti-inflammatory effects are achieved by targeting the MyD88-dependent pro-inflammatory pathways, while the TRIF-dependent TLR3 pathway remains unaffected. mdpi.com

The inhibition of TLR activation by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. nih.govmdpi.com

The inhibitory mechanism of this compound on TLR4 signaling involves direct interactions with key components of the TLR4 complex. nih.govresearchgate.netresearchgate.net

Interaction with MD2: Molecular docking and surface plasmon resonance assays have revealed that this compound binds to a hydrophobic pocket on the myeloid differentiation factor 2 (MD2) protein, which is an essential co-receptor for TLR4. nih.govresearchgate.netnih.gov This is the same pocket typically occupied by the lipid A portion of lipopolysaccharide (LPS), the primary ligand for TLR4. nih.govresearchgate.netnih.gov By competing with lipid A for binding to MD2, this compound effectively prevents the activation of the TLR4:MD2 complex. unc.edunih.govresearchgate.net

Interaction with MyD88 and TIRAP: this compound has been shown to inhibit the binding of the adaptor protein MyD88 to TLR4. nih.govnih.gov Furthermore, it disrupts the crucial interaction between MyD88 and the TIR-domain-containing adapter protein (TIRAP), also known as Mal. nih.govresearchgate.netnih.gov This interaction is a pivotal step in the formation of the myddosome, a signaling complex necessary for downstream TLR4 signaling. nih.gov By preventing the recruitment of MyD88 to the TLR4 complex, this compound blocks the activation of downstream signaling cascades that lead to the production of inflammatory mediators. nih.govnih.gov Some studies also suggest that allopregnanolone may induce the degradation of TIRAP. mdpi.com

The table below summarizes the key molecular interactions of this compound in the TLR4 signaling pathway.

| Interacting Protein | Effect of this compound | Consequence |

| MD2 | Competitively binds to the lipid A binding pocket. unc.edunih.govresearchgate.netnih.gov | Inhibits LPS-induced TLR4 activation. sciencedaily.comnih.gov |

| TLR4 | Inhibits binding of MyD88. nih.govnih.gov | Blocks downstream signaling. nih.gov |

| MyD88 | Inhibits binding to TIRAP. nih.govresearchgate.netnih.gov | Prevents myddosome formation. nih.gov |

| TIRAP | May induce degradation. mdpi.com | Reduces availability for MyD88 recruitment. mdpi.com |

These interactions collectively demonstrate a multi-pronged approach by which this compound dampens TLR4-mediated neuroinflammation.

Inhibition of Toll-Like Receptor (TLR) Activation

Disruption of Protein-Protein and Protein-Lipid Interactions in TLR Signaling

A primary mechanism through which this compound exerts its anti-inflammatory effects is by interfering with Toll-like receptor (TLR) signaling, a critical component of the innate immune system. Specifically, it has been shown to disrupt crucial protein-protein and protein-lipid interactions necessary for TLR4 activation.

Research indicates that this compound can block the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD2). frontiersin.orgnih.govresearchgate.netnih.gov This is a pivotal step, as the TLR4/MD2 complex is responsible for recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria, and initiating a pro-inflammatory cascade. nih.gov By binding to a hydrophobic pocket on MD2 that is normally occupied by the lipid A portion of LPS, this compound effectively prevents the activation of the receptor complex. nih.govunc.edu Surface plasmon resonance assays have validated this, showing that this compound disrupts the binding of Lipid A to MD2 with a high affinity. nih.gov

Furthermore, this compound has been found to interfere with the downstream signaling of TLR4. It disrupts the binding of the adaptor protein Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP) to myeloid differentiation primary response 88 (MyD88). nih.govunc.edu This interaction is essential for the formation of the MyD88 myddosome, a signaling platform that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.govunc.edu Notably, while it inhibits the TIRAP-MyD88 interaction, it does not affect the binding of MyD88 to other proteins in the myddosome, such as IRAK1 and IRAK4. nih.gov This selective disruption highlights a specific point of intervention in the TLR4 signaling pathway.

Studies in alcohol-preferring rats have shown that this compound administration reduces the binding of MyD88 to TLR4 in the ventral tegmental area. researchgate.netnih.gov This further underscores its ability to block the initial protein-protein interactions that trigger the pro-inflammatory cascade.

Modulation of Downstream Inflammatory Cascades (e.g., NF-κB, pCREB)

By disrupting the upstream events in TLR4 signaling, this compound effectively modulates downstream inflammatory cascades, most notably the nuclear factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB) pathways.

The inhibition of the TLR4/MD2 complex and the disruption of the TIRAP-MyD88 interaction by this compound prevent the activation of downstream kinases like TGF-β-activated kinase 1 (TAK1). researchgate.netmdpi.com The activation of TAK1 is a critical step that leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and leads to the degradation of IκB proteins. mdpi.com This degradation allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com Consequently, by inhibiting this pathway, this compound substantially reduces the activation of NF-κB. researchgate.net

Similarly, this compound has been shown to inhibit the phosphorylation of CREB (pCREB). researchgate.netfrontiersin.orgresearchgate.net The activation of CREB is also a downstream consequence of TLR4 signaling. researchgate.netmdpi.com By preventing the activation of upstream signaling molecules, this compound leads to a decrease in the levels of pCREB, further contributing to its anti-inflammatory profile. researchgate.netfrontiersin.orgresearchgate.net

Effects on Cytokine and Chemokine Production

The modulatory effects of this compound on TLR signaling and downstream inflammatory cascades have a direct impact on the production of various cytokines and chemokines, key mediators of the immune response.

Suppression of Pro-inflammatory Mediators (e.g., IL-1β, HMGB1, MCP-1, TNFα)

A significant body of research demonstrates that this compound effectively suppresses the production of a range of pro-inflammatory mediators. Studies have consistently shown its ability to reduce the levels of:

Interleukin-1β (IL-1β): This potent pro-inflammatory cytokine is significantly reduced by this compound treatment. nih.govunc.edumdpi.com

High-Mobility Group Box 1 (HMGB1): The release of this danger signal is also inhibited by this compound. researchgate.netnih.govunc.edumdpi.com

Monocyte Chemoattractant Protein-1 (MCP-1): Also known as CCL2, this chemokine is consistently downregulated by this compound in various models, including in neurons and glial cells. researchgate.netnih.govfrontiersin.orgresearchgate.netmdpi.comunc.edunih.govnih.govcnr.itresearchgate.net

Tumor Necrosis Factor-alpha (TNFα): The production of this key inflammatory cytokine is substantially inhibited by this compound. researchgate.netfrontiersin.orgresearchgate.netmdpi.com

This suppression of pro-inflammatory mediators is a direct consequence of the inhibition of the TLR4-MyD88-NF-κB signaling pathway. researchgate.netmdpi.com

Enhancement of Anti-inflammatory Mediators (e.g., IL-10)

In addition to suppressing pro-inflammatory signals, this compound also promotes anti-inflammatory responses. A key finding is its ability to enhance the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. frontiersin.orgnih.govmdpi.comnih.govnih.govresearchgate.net

Interestingly, the mechanism for enhancing IL-10 production appears to be distinct from its pro-inflammatory suppression. Research suggests that this compound facilitates the activation of the endosomal Toll-like receptor 4 (TLR4)-TRIF-dependent signaling pathway. frontiersin.orgnih.govnih.govresearchgate.net This pathway, in contrast to the MyD88-dependent pathway, leads to the production of anti-inflammatory mediators like IL-10. frontiersin.orgnih.gov Specifically, this compound has been shown to increase the accumulation of TLR4 and the adaptor protein TRIF in endosomes, leading to the activation of downstream signaling molecules that promote IL-10 synthesis. frontiersin.orgnih.govnih.gov This dual action of inhibiting pro-inflammatory pathways while promoting anti-inflammatory ones highlights the nuanced immunomodulatory role of this compound.

Interactive Data Table: Effects of this compound on Inflammatory Mediators

| Mediator | Effect of this compound | Key Signaling Pathway Involved |

| IL-1β | Suppression | TLR4-MyD88-NF-κB |

| HMGB1 | Suppression | TLR4-MyD88-NF-κB |

| MCP-1 | Suppression | TLR4-MyD88-NF-κB |

| TNFα | Suppression | TLR4-MyD88-NF-κB |

| IL-10 | Enhancement | Endosomal TLR4-TRIF |

Influence on Neuroimmune Cell Function and Activity (Neurons, Microglia, Astrocytes)

The immunomodulatory effects of this compound extend to the primary cells of the neuroimmune system: neurons, microglia, and astrocytes.

Neurons: Research indicates that this compound can directly impact neurons to reduce the expression of pro-inflammatory chemokines like MCP-1. researchgate.netnih.gov This suggests a neuroprotective role by mitigating neuronal stress and inflammatory signaling. Studies have shown that it can promote neuronal morphological complexity. nih.gov

Microglia: As the resident immune cells of the brain, microglia are key targets for this compound. While it appears to have a limited effect on microglial markers like Iba1 and TMEM119 in some contexts, mdpi.comnih.govdntb.gov.uanih.gov it has been shown to decrease levels of Iba1, suggesting a reduction in microglial proliferation. nih.gov Furthermore, it can inhibit the production of MCP-1 within microglia, particularly in females. nih.gov

Astrocytes: this compound has been shown to influence astrocyte reactivity. mdpi.comnih.govdntb.gov.uanih.gov It can decrease the levels of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, in both male and female rats. mdpi.comnih.govdntb.gov.uanih.gov In female rats, it has also been observed to reduce MCP-1 expression within astrocytes. nih.gov Additionally, it has been shown to decrease oxidative stress and inhibit apoptosis in astrocytes. nih.gov

Interactions with Other Receptor Systems and Signaling Pathways

Beyond its well-documented effects on TLR signaling, this compound interacts with other critical receptor systems and signaling pathways, contributing to its broad spectrum of neurophysiological effects.

The most well-characterized interaction is with the gamma-aminobutyric acid type A (GABAA) receptor . This compound is a potent positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. frontiersin.orgnih.govmdpi.comjneurosci.orgfrontiersin.orgmdpi.com This action contributes to its anxiolytic, sedative, and anticonvulsant properties. frontiersin.orgnih.govmdpi.com It is important to note, however, that its anti-inflammatory effects via TLR modulation are independent of its actions on GABAA receptors. frontiersin.orgnih.gov

There is also evidence suggesting interactions with the CX3CL1-CX3CR1 pathway . In female rats, this compound has been shown to increase the levels of the chemokine CX3CL1 (fractalkine) and its receptor CX3CR1. mdpi.comnih.govdntb.gov.uanih.gov This pathway is crucial for communication between neurons and microglia and is generally associated with anti-inflammatory and neuroprotective effects. nih.gov

Furthermore, some studies suggest a potential interplay with the hypothalamic-pituitary-adrenal (HPA) axis , a major stress response system. mdpi.combohrium.com For instance, it has been shown to modulate corticotropin-releasing factor (CRF) levels in a sex- and stressor-dependent manner. bohrium.com

Cross-Talk with the Opioid System and Mu-Opioid Receptors

Recent research has uncovered a significant interplay between this compound (referred to as 3α,5α-THP) and the endogenous opioid system, particularly involving the mu-opioid receptors (MOP). This interaction appears to be crucial in the context of stress responses and may influence behavioral outcomes.

Studies investigating the effects of 3α,5α-THP during forced swim stress (FSS) in rats revealed that the neurosteroid can induce what was described as a deleterious submersion behavior. nih.govnih.gov This observation prompted an exploration into the synergistic effects of 3α,5α-THP and the opiate system. nih.gov It was found that while FSS alone elevated serum levels of the endogenous opioid β-endorphin, the combination of 3α,5α-THP and FSS further enhanced these levels. nih.govnih.gov

The expression of hypothalamic mu-opioid receptors was also differentially affected by 3α,5α-THP and stress in a sex-dependent manner. In female rats, the combination of 3α,5α-THP and FSS led to an increase in hypothalamic MOP levels. nih.govnih.gov Conversely, in male rats, 3α,5α-THP alone reduced hypothalamic MOP levels, and this was not further altered by the addition of FSS. nih.gov The functional significance of this cross-talk was demonstrated by the use of a selective MOP antagonist, CTAP. nih.govnih.gov In male rats, pretreatment with CTAP reversed the submersion behavior induced by 3α,5α-THP during FSS. nih.govnih.gov These findings suggest that 3α,5α-THP can modulate central opioid expression and that this interaction is critical in regulating behavioral responses to stress. nih.gov

Further evidence supports the role of allopregnanolone in inducing opioid inhibition of the hypothalamic-pituitary-adrenal (HPA) axis responses to immune challenges, suggesting a novel opioid-mediated mechanism of allopregnanolone action. ed.ac.uk During late pregnancy, for instance, allopregnanolone is thought to induce an increase in the expression of proenkephalin-A mRNA and mu-opioid receptors in the nucleus of the solitary tract, contributing to the blunting of stress responses. ed.ac.ukfrontiersin.org

| Condition | Effect on Serum β-Endorphin | Effect on Hypothalamic Mu-Opioid Receptors (MOP) | Observed Behavioral Outcome (in FSS) | Reference |

|---|---|---|---|---|

| Forced Swim Stress (FSS) Alone | Elevated | No significant change | N/A | nih.gov |

| 3α,5α-THP + FSS (Females) | Enhanced Elevation | Increased | Increased submersion behavior | nih.govnih.gov |

| 3α,5α-THP + FSS (Males) | Enhanced Elevation | No significant change from FSS alone | Increased submersion behavior | nih.govnih.gov |

| CTAP + 3α,5α-THP + FSS (Males) | N/A | N/A | Reversal of submersion behavior | nih.govnih.gov |

Modulation of the Fractalkine/CX3CL1-CX3CR1 Pathway

The fractalkine pathway, consisting of the neuronally-expressed chemokine CX3CL1 and its receptor CX3CR1 found predominantly on microglia and astrocytes, is a key signaling system in neuron-glia communication and neuroinflammation. This compound has been shown to modulate this pathway in a sex-specific manner, particularly in the context of alcohol-preferring rats.

A study investigating the impact of allopregnanolone (3α,5α-THP) on this pathway in alcohol-preferring (P) rats found that the neurosteroid enhanced the CX3CL1/CX3CR1 system in females but not in males. plos.orgnih.gov Specifically, administration of 3α,5α-THP led to a 16% increase in CX3CL1 levels in the nucleus accumbens (NAc) of female P rats, with no significant effect observed in males. plos.orgnih.gov This elevation in CX3CL1 was also noted in other brain regions of female rats, including the amygdala, hypothalamus, and midbrain. plos.org

In conjunction with the rise in the ligand, female P rats treated with 3α,5α-THP also exhibited a significant 48% increase in the fractalkine receptor, CX3CR1, in the NAc. plos.org This was accompanied by a 24% increase in transforming growth factor-beta 1 (TGF-β1) levels and an 85% increase in the phosphorylation of the signal transducer and activator of transcription 1 (STAT1). plos.org These changes were absent in male P rats. plos.org

Interestingly, while the fractalkine pathway modulation was sex-specific, 3α,5α-THP administration decreased levels of the astrocytic marker, glial fibrillary acidic protein (GFAP), by 19% in the NAc of both male and female rats. plos.orgnih.gov This suggests an influence on astrocyte reactivity that is independent of sex. The treatment did not affect markers for microglia, such as IBA1 and TMEM119, indicating that the primary influence of 3α,5α-THP on this pathway under these conditions is on astrocytes rather than microglial activation. plos.orgnih.gov

| Molecular Target | Effect in Female P Rats (+ 3α,5α-THP) | Effect in Male P Rats (+ 3α,5α-THP) | Brain Region | Reference |

|---|---|---|---|---|

| CX3CL1 | +16% | No significant change | Nucleus Accumbens | plos.orgnih.gov |

| CX3CR1 | +48% | No significant change | Nucleus Accumbens | plos.org |

| pSTAT1 | +85% | No significant change | Nucleus Accumbens | plos.org |

| TGF-β1 | +24% | No significant change | Nucleus Accumbens | plos.org |

| GFAP | -19% | -19% | Nucleus Accumbens | plos.orgnih.gov |

| IBA1 / TMEM119 | No significant change | No significant change | Nucleus Accumbens | plos.orgnih.gov |

Potential Interactions with Other Neurotransmitter Systems

Beyond its primary action as a positive allosteric modulator of GABAA receptors, this compound interacts with several other neurotransmitter systems, contributing to its complex pharmacological profile.

Dopamine (B1211576) System: Allopregnanolone has been shown to modulate the mesolimbic dopamine system. unica.it Studies using fast-scan cyclic voltammetry in rats revealed that allopregnanolone reduces the frequency of spontaneous dopamine transients in the nucleus accumbens of both male and female rats. acs.org It also decreases electrically evoked dopamine release in a sex- and dose-dependent manner. nih.gov In male rats, all tested doses of allopregnanolone reduced dopamine transmission, while in females, higher doses were required to see a significant effect. nih.gov Despite the reduction in some measures of dopamine release, the neurosteroid does not appear to be aversive and does not significantly alter motivation in sucrose (B13894) self-administration tasks. acs.org However, other research has suggested that allopregnanolone can increase dopamine release and enhance the dopaminergic response to morphine in the rat nucleus accumbens, indicating the complexity and context-dependency of this interaction. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Allopregnanolone acts as an inhibitor of nAChRs. plos.org Research on nAChRs from Torpedo californica demonstrated that allopregnanolone inhibits the receptor at micromolar concentrations. plos.org For example, it inhibits the activity of nAChRs stimulated by the agonist carbachol (B1668302) with an IC50 of 20 ± 13 μM. plos.orgplos.org This inhibitory action on an excitatory ion channel is consistent with the general neurodepressive effects of allopregnanolone.

Serotonin (B10506) System: Evidence suggests a link between allopregnanolone and the serotonin system. A study in healthy women found a negative correlation between peripheral allopregnanolone levels and the availability of the serotonin transporter (SERT) in the prefrontal cortex. nih.gov Lower serum allopregnanolone was associated with higher SERT binding, suggesting that the neurosteroid may influence serotonergic neurotransmission by modulating the reuptake of serotonin. nih.gov Furthermore, some selective serotonin reuptake inhibitors (SSRIs) have been found to directly alter the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD), the enzyme responsible for synthesizing allopregnanolone, which could in turn affect neurosteroid levels in the brain. nih.gov

Glutamate System: this compound may also act through N-methyl-D-aspartate (NMDA) receptors. In studies using hypothalamic slices from ovariectomized rats, micromolar concentrations of the neurosteroid induced the release of GnRH and glutamate. mdpi.com This effect was diminished by an NMDA receptor antagonist, suggesting that the action of this compound is mediated at least in part by its interaction with NMDA receptors. mdpi.com

Neurobiological Roles and Systemic Effects of 3 Hydroxypregnan 20 One in Preclinical Models

Homeostatic Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The neuroactive steroid (3α,5α)-3-hydroxypregnan-20-one is a key player in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. unica.itbohrium.com Its primary function in this capacity is to help normalize HPA axis function to restore homeostasis following a stress challenge. unica.itbohrium.com The activation of the HPA axis by stress is a critical survival mechanism, and its dysregulation is associated with various neuropsychiatric disorders. nih.gov (3α,5α)-3-hydroxypregnan-20-one's regulatory actions are complex, occurring at multiple levels of the axis and demonstrating significant variability based on factors such as sex and the nature of the stressor. bohrium.comnih.gov

Stress exposure triggers an increase in hypothalamic corticotropin-releasing factor (CRF), which in turn stimulates the pituitary to release adrenocorticotropic hormone (ACTH), leading to the adrenal secretion of corticosterone (B1669441) (in rodents). bohrium.comnih.gov Preclinical studies in Sprague Dawley rats show that (3α,5α)-3-hydroxypregnan-20-one can attenuate these stress-induced responses. As expected, exposure to both restraint stress and forced swim stress significantly increases circulating corticosterone levels in both male and female rats. nih.govresearchgate.net However, pretreatment with (3α,5α)-3-hydroxypregnan-20-one was found to partially prevent the corticosterone increase only in female rats subjected to restraint stress; it had no significant effect on the corticosterone response in males under either restraint or forced swim stress. nih.govmdpi.comnih.gov

The compound's effect on CRF, the primary activator of the HPA axis stress response, is also nuanced. bohrium.comnih.gov In response to forced swim stress, (3α,5α)-3-hydroxypregnan-20-one reduced the stress-induced increase in hypothalamic CRF in both male and female rats. nih.govresearchgate.netnih.gov Conversely, following restraint stress, it diminished the CRF response only in female rats, failing to blunt the increase in males. nih.govresearchgate.netnih.gov

The regulatory action of (3α,5α)-3-hydroxypregnan-20-one on the HPA axis is highly dependent on both sex and the specific type of stressor applied. bohrium.commdpi.com Studies comparing a predominantly psychological stressor (restraint stress) with a more physical one (forced swim stress) in rats have revealed these differential effects. nih.gov

For instance, the attenuation of the corticosterone response by (3α,5α)-3-hydroxypregnan-20-one occurs in females after restraint stress but not forced swim stress, and not at all in males. mdpi.comnih.gov Similarly, the compound's ability to reduce the hypothalamic CRF stress response is observed in both sexes after a forced swim test, but only in females after restraint stress. bohrium.comnih.gov These findings underscore that (3α,5α)-3-hydroxypregnan-20-one modulates HPA axis activity at different levels, and its effects are not uniform but are instead contingent on the biological sex of the animal and the context of the stressor. bohrium.comnih.gov This sexual dimorphism extends to other components of the HPA axis, including its receptors. nih.gov

(3α,5α)-3-hydroxypregnan-20-one also influences the expression of key receptors within the HPA axis, namely the glucocorticoid receptor (GR) and CRF receptor type 1 (CRFR1). nih.gov In male rats, restraint stress was shown to increase hypothalamic CRFR1 expression, and pretreatment with (3α,5α)-3-hydroxypregnan-20-one prevented this increase. nih.gov In female rats, however, restraint stress did not affect hypothalamic CRFR1 expression, and the neurosteroid had no effect on its baseline levels. nih.gov The compound's impact on CRFR1 was also different depending on the stressor; it reduced the increase in CRFR1 after both restraint and forced swim stress in males, but only after forced swim stress in females. bohrium.comnih.gov

Regarding GR expression, restraint stress increased hypothalamic GR levels in both male and female rats. nih.gov (3α,5α)-3-hydroxypregnan-20-one administration reduced this stress-induced GR expression in males but not in females. nih.gov In the context of forced swim stress, which did not alter GR levels on its own, (3α,5α)-3-hydroxypregnan-20-one reduced hypothalamic GR expression in males in the absence of stress and in females both with and without the stressor. nih.gov

| Component | Stressor | Sex | Effect of (3α,5α)-3-Hydroxypregnan-20-one Administration | Source |

|---|---|---|---|---|

| Corticosterone | Restraint Stress | Female | Attenuated stress-induced increase | nih.govnih.gov |

| Corticosterone | Restraint Stress | Male | No effect on stress-induced increase | nih.govmdpi.com |

| Corticosterone | Forced Swim Stress | Male & Female | No effect on stress-induced increase | mdpi.com |

| CRF | Restraint Stress | Female | Decreased stress-induced response | bohrium.comnih.gov |

| CRF | Restraint Stress | Male | No effect on stress-induced increase | researchgate.net |

| CRF | Forced Swim Stress | Male & Female | Decreased stress-induced response | bohrium.comnih.gov |

| GR | Restraint Stress | Male | Reduced stress-induced increase | nih.gov |

| GR | Restraint Stress | Female | No effect on stress-induced increase | nih.gov |

| CRFR1 | Restraint Stress | Male | Prevented stress-induced increase | nih.gov |

| CRFR1 | Restraint Stress | Female | No effect | nih.gov |

| CRFR1 | Forced Swim Stress | Male & Female | Reduced stress-induced increase | nih.gov |

Modulation of Brain Region-Specific Activity and Microcircuits

The effects of (3α,5α)-3-hydroxypregnan-20-one are not uniform throughout the brain but are instead highly specific to particular regions and neuronal circuits. frontiersin.orgnih.gov Its influence on the HPA axis is mediated through actions in the hypothalamus, while its broader behavioral effects involve modulation of key limbic structures such as the amygdala and nucleus accumbens. frontiersin.orgresearchgate.net

Preclinical studies have identified distinct, and at times divergent, effects of (3α,5α)-3-hydroxypregnan-20-one across the amygdala, hypothalamus, and nucleus accumbens.

Amygdala: In female alcohol-preferring rats, administration of (3α,5α)-3-hydroxypregnan-20-one led to an increase in the levels of the chemokine CX3CL1 in the amygdala, an effect not seen in males. nih.govnih.gov In contrast, studies in C57BL/6J mice subjected to forced swim stress found that the stressor decreased immunolabeling for (3α,5α)-3-hydroxypregnan-20-one in the lateral amygdala. researchgate.netnih.gov Yet another study in mice found that following chronic intermittent ethanol (B145695) exposure and withdrawal, subsequent stress exposure actually increased cellular levels of the neurosteroid in the lateral amygdala. frontiersin.org

Hypothalamus: The hypothalamus is a central node for the compound's regulation of the HPA axis. bohrium.comnih.gov In mice, acute forced swim stress was shown to reduce (3α,5α)-3-hydroxypregnan-20-one immunolabeling in the paraventricular nucleus of the hypothalamus (PVN), a critical area for the stress response. researchgate.netnih.gov This effect was time-dependent in a chronic ethanol exposure model, where stress decreased neurosteroid levels at a 72-hour withdrawal point but not at 8 hours. frontiersin.org In female alcohol-preferring rats, the compound increased CX3CL1 levels in the hypothalamus. nih.govnih.gov

Nucleus Accumbens: This brain region is a key component of the reward and motivation circuits. In female alcohol-preferring rats, (3α,5α)-3-hydroxypregnan-20-one administration elevated CX3CL1 levels in the nucleus accumbens, while no significant change was observed in males. nih.govnih.gov In stressed mice, levels of (3α,5α)-3-hydroxypregnan-20-one were found to be decreased in the nucleus accumbens shell. researchgate.netnih.gov However, in a mouse model of chronic ethanol exposure, there were no differences in cellular levels of the neurosteroid in the nucleus accumbens shell following stress at either 8-hour or 72-hour withdrawal time points. frontiersin.org

| Brain Region | Animal Model | Experimental Condition | Observed Effect | Source |

|---|---|---|---|---|

| Amygdala | Alcohol-Preferring Rat (Female) | Administration of compound | Increased CX3CL1 levels | nih.govnih.gov |

| Lateral Amygdala | C57BL/6J Mouse | Forced Swim Stress | Decreased compound levels | researchgate.netnih.gov |

| Lateral Amygdala | C57BL/6J Mouse | Chronic Ethanol + Stress | Increased compound levels | frontiersin.org |

| Hypothalamus | Alcohol-Preferring Rat (Female) | Administration of compound | Increased CX3CL1 levels | nih.govnih.gov |

| Paraventricular Nucleus of Hypothalamus | C57BL/6J Mouse | Forced Swim Stress | Decreased compound levels | frontiersin.orgresearchgate.net |

| Nucleus Accumbens | Alcohol-Preferring Rat (Female) | Administration of compound | Increased CX3CL1 levels | nih.govnih.gov |

| Nucleus Accumbens Shell | C57BL/6J Mouse | Forced Swim Stress | Decreased compound levels | researchgate.netnih.gov |

| Nucleus Accumbens Shell | C57BL/6J Mouse | Chronic Ethanol + Stress | No change in compound levels | frontiersin.org |

Alterations in Functional Connectivity and Neural Plasticity

The neurosteroid 3-Hydroxypregnan-20-one, also known as allopregnanolone (B1667786), has been shown in preclinical models to exert significant influence over the brain's functional organization and capacity for change. Research indicates that this compound can modulate neural networks and promote plasticity, which are fundamental processes for brain health and cognitive function.

Studies have demonstrated that allopregnanolone can strengthen functional connectivity at local, inter-regional, and network levels. This is particularly evident in brain regions vulnerable to neurodegenerative conditions like Alzheimer's disease, such as the precuneus and posterior cingulate. Furthermore, it enhances network connections between the default mode network and the limbic system. This regulation of emotional cognition is achieved by altering the functional connectivity between the amygdala and the frontal cortex. In animal models of Alzheimer's disease, allopregnanolone has been found to promote neurogenesis, the process of forming new neurons, and to restore cognitive functions.

The compound's effects on neural plasticity are also evident at a microstructural level. Allopregnanolone administration has been linked to significant increases in white matter integrity. This is measured by increases in fractional anisotropy (FA) and quantitative anisotropy (QA) in fiber tracts, primarily within the corpus callosum, bilateral thalamic radiations, and bilateral corticospinal tracts. In some cases, it has been shown to slow the rate of hippocampal volume decline and even reverse it.

Mechanistically, allopregnanolone's influence on neural plasticity is linked to its ability to activate specific signaling pathways. It activates the Ca2+/CREB signaling pathway, which is crucial for promoting neural plasticity and mitochondrial function in neurons. This activation of GABA-A receptors can lead to an influx of calcium and the activation of downstream signaling that supports neuroplasticity.

Moreover, allopregnanolone impacts the expression of proteins that are markers for synaptic plasticity. In animal models of metabolic syndrome, treatment with allopregnanolone improved the expression of hippocampal Synaptophysin, which may explain observed improvements in spatial memory. Studies have also noted its influence on Growth Associated Protein 43 (GAP-43), another key protein in neural development and plasticity. The cognitive enhancements may also be linked to increased levels of brain-derived neurotrophic factor (BDNF), a neurotrophin that plays a critical role in synaptic plasticity.

Table 1: Effects of this compound on Functional Connectivity and Neural Plasticity in Preclinical Models

| Parameter | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Functional Connectivity | Animal models of Alzheimer's disease | Strengthened local, inter-regional, and network level connectivity in precuneus, posterior cingulate, and between default mode network and limbic system. | |

| White Matter Integrity | Animal models of Alzheimer's disease | Increased fractional anisotropy (FA) and quantitative anisotropy (QA) in corpus callosum, thalamic radiations, and corticospinal tracts. | |

| Neurogenesis | Animal models of Alzheimer's disease | Promoted neurogenesis in the hippocampal subgranular zone and reversed cognitive deficits. | |

| Signaling Pathway | Embryonic hippocampal neurons | Activated the Ca2+/CREB signaling pathway, promoting neural plasticity. | |

| Synaptic Proteins | Animal model of metabolic syndrome | Improved hippocampal expression of Synaptophysin; modulated GAP-43 expression. |

Effects on Behavioral and Physiological Adaptations in Animal Models

Modulation of Stress Coping Strategies and Behavioral Responses

This compound plays a pivotal role in the neurobiological response to stress, primarily by modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Its actions help to normalize HPA axis function and restore homeostasis following a stressor. Acute stress is known to increase the levels of this neurosteroid in the brain and plasma of male rats. These elevated levels then provide a negative feedback signal to the HPA axis, which can reduce the neuroendocrine stress response.

However, the regulatory effects of this compound on the HPA axis are not uniform and can vary depending on the nature of the stressor and the sex of the animal. For instance, in female Sprague Dawley rats subjected to restraint stress, pretreatment with this compound attenuated the expected rise in circulating corticosterone, the primary stress hormone in rodents. This effect on corticosterone was not observed in male rats under the same stress conditions.

The compound's influence extends to key molecules within the stress pathway, such as corticotropin-releasing factor (CRF). In both male and female rats, this compound was found to decrease the stress-induced rise in CRF after a forced swim stress (FSS) test. Following restraint stress, this effect was only observed in female rats. Furthermore, in male rats, this compound prevented the stress-induced increase in hypothalamic CRF receptor type 1 (CRFR1) expression after restraint stress.

Interestingly, research has uncovered a more complex and potentially deleterious interaction between this compound and the endogenous opioid system, particularly under conditions of severe stress like the FSS. In rats administered this compound before the FSS, a maladaptive "submersion behavior" was observed. This response was linked to an exacerbation of the opioid system; serum levels of β-endorphin were enhanced, and hypothalamic Mu-opioid receptors were increased in female rats. Pre-treatment with a Mu-opioid receptor antagonist reversed this submersion behavior in males, highlighting a critical interaction that can shift a behavioral response from adaptive to maladaptive. This suggests that while this compound generally has a homeostatic role in the stress response, its interaction with other neurochemical systems can lead to unexpected behavioral outcomes.

Table 2: Modulation of Stress Responses by this compound in Animal Models

| Stressor | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Restraint Stress | Female Sprague Dawley Rats | Attenuated the corticosterone (CORT) response. | |

| Restraint Stress | Male Sprague Dawley Rats | Did not attenuate the CORT response. | |

| Forced Swim Stress (FSS) | Male and Female Sprague Dawley Rats | Decreased the stress-induced rise in hypothalamic corticotropin-releasing factor (CRF). | |

| Restraint Stress | Female Sprague Dawley Rats | Decreased the stress-induced rise in hypothalamic CRF. | |

| Forced Swim Stress (FSS) | Rats | Induced a deleterious submersion behavior, linked to an exacerbated opioid system response (increased β-endorphin and Mu-opioid receptors). |

Impact on Adaptive and Maladaptive Responses in Stress and Alcohol Exposure Models

The interplay between stress and alcohol is complex, and this compound appears to be a significant modulator in this relationship. Chronic intermittent ethanol (CIE) exposure, a preclinical model that mimics aspects of alcohol dependence, has been shown to alter the brain's response to stress, including its regulation of this compound levels.

In C57BL/6J mice, CIE exposure followed by a short withdrawal period (8 hours) potentiated the corticosterone response to a forced swim stress (FSS). This suggests an initial hyper-reactivity of the stress axis. However, after a longer withdrawal period (72 hours), this difference in hormonal response was no longer apparent. Behaviorally, after 72 hours of withdrawal, ethanol-exposed mice showed less immobility and more swimming behavior during the FSS compared to control mice, indicating an altered behavioral coping strategy.

Notably, CIE exposure and stress also interact to change the cellular levels of this compound in specific brain regions. In the lateral amygdala, a key area for processing fear and anxiety, levels of this neurosteroid were increased in stressed, ethanol-exposed mice compared to their non-stressed counterparts at both 8 and 72 hours post-withdrawal. Conversely, in the paraventricular nucleus of the hypothalamus, stress decreased this compound levels after 72 hours of withdrawal. These findings suggest that chronic alcohol exposure leads to persistent adaptations in the neurosteroid response to stress, which could underlie maladaptive behaviors like increased anxiety and relapse.

A protective mechanism of this compound may involve its anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory signaling through the Toll-like receptor 4 (TLR4) pathway in both immune cells and the brain. This inhibition of neuroimmune signaling is considered a protective effect in animal models of alcoholism. The mechanism involves blocking protein-protein interactions that are necessary for TLR4-dependent signaling. For example, in alcohol-preferring rats, administration of this compound reduced levels of signaling molecules like TRAF6 and inflammatory

Academic Methodologies and Experimental Approaches for 3 Hydroxypregnan 20 One Research

Analytical Quantification Techniques for 3-Hydroxypregnan-20-one

Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. To this end, researchers employ several highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a primary technique for the analysis of steroid hormones, offering high specificity and sensitivity. mdpi.com This method allows for the simultaneous quantification of this compound (allopregnanolone) and its isomers, precursors, and other related steroids from a single sample. nih.gov

The process typically begins with sample preparation, which may involve a simple protein precipitation with methanol or a liquid-liquid extraction using solvents like hexane and ethyl acetate to isolate the analytes from the biological matrix (e.g., serum or plasma). nih.govnih.gov For enhanced sensitivity in electrospray ionization (ESI) mode, samples can be derivatized with a permanently charged reagent, which can improve the lower limit of quantitation significantly. nih.gov

Following extraction, the analytes are separated on an analytical column, such as a C18 column. nih.govnih.gov The separated compounds are then introduced into a tandem mass spectrometer for detection. This combination provides reliable quantification with ranges that can extend from picograms per milliliter to nanograms per milliliter, making it suitable for clinical research and diagnostics. nih.govnih.gov For instance, one validated LC-MS/MS assay demonstrated a reliable quantification range from 0.78 to 1000 ng/mL for allopregnanolone (B1667786) and related steroids in serum. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used technique for quantifying neurosteroids like this compound. ELISA kits are commercially available and offer a high-sensitivity method for detection in various biological samples, including serum, plasma, tissue culture media, urine, and dried feces. arborassays.comassaygenie.com

These assays typically operate on the principle of competitive immunoassay. arborassays.com In this format, a known amount of enzyme-labeled this compound (the conjugate) competes with the this compound present in the sample or standard for a limited number of binding sites on a specific monoclonal antibody. The antibody is pre-coated onto a microtiter plate. arborassays.com After an incubation period, unbound components are washed away, and a substrate is added that reacts with the enzyme on the bound conjugate to produce a colored signal. arborassays.com The intensity of the color is inversely proportional to the concentration of this compound in the sample; a stronger signal indicates a lower concentration of the target neurosteroid. arborassays.com The concentration is then calculated by comparing the signal from the sample to a standard curve. arborassays.com These kits can achieve sensitivities in the range of picograms per milliliter. arborassays.com

Immunoblotting, commonly known as Western blotting, is not used to quantify this compound itself but is an indispensable tool for analyzing the downstream effects of the neurosteroid on protein expression and signaling pathways. researchgate.netnih.gov This technique allows researchers to investigate how this compound modulates cellular functions by altering the levels or activation state (e.g., phosphorylation) of specific proteins. researchgate.netnih.gov

In studies involving this compound, immunoblotting has been used extensively to examine its impact on inflammatory pathways, particularly those involving Toll-like receptors (TLRs). researchgate.netmdpi.com For example, research has shown that this compound can inhibit the lipopolysaccharide (LPS)-activated TLR4 pathway. researchgate.netnih.gov Using immunoblotting, scientists can measure the levels of key signaling proteins in this pathway, such as p-TAK1, TRAF6, NF-κB, and inflammatory mediators like MCP-1 and TNFα, in cell lysates after treatment with this compound. researchgate.netnih.gov This approach has been crucial in demonstrating the anti-inflammatory properties of the neurosteroid in various cell types. nih.govmdpi.com

In vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental for dissecting the specific cellular and molecular mechanisms of this compound action in a controlled environment. These systems include primary cell cultures derived directly from tissue and immortalized cell lines.

Primary cultures of neurons, microglia, and astrocytes are critical models for studying the effects of this compound in the central nervous system. These cultures, often derived from specific brain regions of embryonic or neonatal rodents, more closely resemble the physiological conditions of the brain compared to immortalized cell lines. biorxiv.org

Research using these models has investigated how this compound regulates the expression of inflammatory markers in different brain cell types. For instance, studies have used immunofluorescence staining in primary cultures to show that the chemokine MCP-1 is predominantly expressed in neurons. nih.govresearchgate.net Treatment with this compound was found to reduce the expression of MCP-1 in these neurons and also to decrease the proliferation of microglia, indicating a direct impact on both neuronal and glial cell functions. nih.govresearchgate.net Triple co-culture models containing neurons, astrocytes, and microglia are also utilized to study the complex cellular communication in response to neurosteroid treatment under conditions that mimic neuroinflammation. biorxiv.org

The murine macrophage cell line RAW264.7 is a widely used and valuable model for investigating the effects of this compound on peripheral immune signaling. researchgate.netnih.gov These cells are used to study the compound's influence on inflammatory responses, particularly its ability to modulate Toll-like receptor (TLR) signaling. researchgate.netfrontiersin.org

In a typical experiment, RAW264.7 cells are stimulated with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4, to induce a pro-inflammatory response. researchgate.netnih.gov The cells are then co-treated with this compound to assess its inhibitory effects. researchgate.net Studies have consistently shown that this compound can substantially inhibit the LPS-induced activation of the TLR4 pathway in RAW264.7 cells. researchgate.netnih.gov This inhibition leads to a reduction in the production of various pro-inflammatory mediators, including MCP-1 and TNFα. researchgate.net Researchers also use these cells to explore the molecular mechanisms of action, such as how this compound may interfere with the binding of proteins essential for TLR signal transduction. researchgate.netnih.gov

Data Tables

Table 1: Effect of this compound on LPS-Activated TLR4 Signaling in RAW264.7 Cells

| Signaling Protein | Treatment | % Inhibition by this compound (1.0 µM) | Reference |

| p-TAK1 | LPS (1 µg/ml) | ~80% | researchgate.netnih.gov |

| TRAF6 | LPS (1 µg/ml) | ~80% | researchgate.netnih.gov |

| phospho-NF-κB p65 | LPS (1 µg/ml) | 88.9 ± 10.8% | researchgate.net |

| pCREB | LPS (1 µg/ml) | ~80% | researchgate.netnih.gov |

| MCP-1 | LPS (1 µg/ml) | ~80% | researchgate.netnih.gov |

| TNFα | LPS (1 µg/ml) | 70.9 ± 3.5% | researchgate.net |

Data represents the approximate or specific inhibition of the increased protein levels caused by LPS treatment.

Table 2: Analytical Methodologies for this compound Quantification

| Technique | Sample Types | Typical Sensitivity | Principle | Reference |

| HPLC-MS/MS | Serum, Plasma | 0.78 ng/mL (Lower limit of reliable quantification) | Chromatographic separation followed by mass-based detection and fragmentation. | nih.gov |

| ELISA | Urine, Serum, Plasma, Tissue Culture Media, Feces | 129.7 pg/mL | Competitive binding between sample antigen and enzyme-labeled antigen for a limited antibody. | arborassays.com |

Electrophysiological Recordings of GABA-A Receptor Currents

The primary mechanism of action for this compound, also known as allopregnanolone, is its potent positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govbiocompare.com Electrophysiological techniques are fundamental in elucidating the specifics of this interaction. Whole-cell patch-clamp and voltage-clamp recordings are standard methods used to measure the currents flowing through GABA-A receptors in individual neurons. nih.gov

In these experiments, neurons, often from brain regions rich in GABA-A receptors like the hippocampus or cerebral cortex, are isolated and cultured. A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the electrical potential across the membrane. The application of GABA, the receptor's primary agonist, induces a chloride ion current. When this compound is co-applied, an enhancement of this GABA-evoked current is observed. nih.gov This potentiation is characterized by an increase in the amplitude and/or duration of the inhibitory postsynaptic currents (IPSCs). nih.gov

Research has demonstrated that this compound's effect is dependent on the subunit composition of the GABA-A receptor. nih.gov For instance, studies on dentate gyrus granule cells from epileptic rats have shown a diminished sensitivity of GABA-A receptor currents to enhancement by allopregnanolone, suggesting that chronic epilepsy may lead to alterations in GABA-A receptor subunit expression. nih.gov In control neurons, 10 nM of allopregnanolone significantly enhanced GABA-evoked currents, an effect that was significantly reduced in neurons from epileptic models. nih.gov

| Experimental Parameter | Observation in Electrophysiological Recordings |

| GABA Application | Elicits a baseline chloride current. |

| This compound Co-application | Potentiates the GABA-evoked current, increasing its amplitude and/or duration. nih.govnih.gov |

| Spontaneous IPSCs | This compound can prolong the decay time of spontaneous inhibitory postsynaptic currents. nih.gov |

| Epileptic Models | Neurons from epileptic rats show reduced sensitivity to the enhancing effects of this compound on GABA-A receptor currents. nih.gov |

In vivo Preclinical Animal Models

Sprague Dawley rats and C57BL/6J mice are the most commonly utilized rodent models in the study of this compound. frontiersin.orgunc.edu These models are invaluable for investigating the neurosteroid's role in various physiological and pathological states, including stress responses, alcohol dependence, and mood disorders. The choice of species and strain is critical, as significant differences in neurosteroid regulation and response have been observed. For instance, acute stress tends to increase brain and plasma levels of this compound in Sprague-Dawley rats, while in C57BL/6J mice, acute stress has been shown to decrease its levels in several brain regions. nih.govnih.gov

To investigate the relationship between this compound and stress, researchers employ various standardized stress paradigms. The Forced Swim Stress (FSS) and Restraint Stress (RS) are two of the most common acute stressors used in rodent models. unc.edunih.gov

In the FSS paradigm, rodents are placed in a cylinder of water from which they cannot escape, prompting behavioral responses such as immobility, swimming, and climbing. frontiersin.orgfrontiersin.org In the RS paradigm, animals are placed in a restrainer that limits their movement for a specific duration. unc.edu Following these stress exposures, levels of this compound can be measured in plasma and specific brain regions.

Studies in Sprague Dawley rats have shown that both FSS and RS lead to an increase in circulating corticosterone (B1669441) levels in both males and females. nih.govmdpi.com Furthermore, acute stress has been found to elevate hypothalamic levels of corticotropin-releasing factor (CRF) and this compound. unc.edunih.gov Interestingly, the regulatory effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis can be both sex- and stressor-dependent. unc.edu For example, in female Sprague Dawley rats, this compound was found to attenuate the corticosterone response to restraint stress but not to forced swim stress. mdpi.com

| Stress Paradigm | Animal Model | Key Findings Related to this compound |

| Forced Swim Stress | Sprague Dawley Rats | Increased hypothalamic CRF and circulating corticosterone. This compound administration reduced the CRF stress response in both males and females. unc.edunih.gov |

| Forced Swim Stress | C57BL/6J Mice | Acute FSS decreased this compound levels in the lateral amygdala, nucleus accumbens shell, and paraventricular nucleus of the hypothalamus. frontiersin.org |

| Restraint Stress | Sprague Dawley Rats | Increased circulating corticosterone in both sexes. This compound attenuated the corticosterone response in females only. unc.edunih.gov |

The interplay between this compound and alcohol has been extensively studied using models of chronic intermittent ethanol (B145695) (CIE) exposure in rodents. frontiersin.orgnih.gov This model is designed to mimic patterns of binge drinking and withdrawal in humans and is effective in inducing ethanol dependence. frontiersin.org In a typical CIE paradigm, mice or rats are exposed to ethanol vapor for a set number of hours over several days, followed by periods of withdrawal. frontiersin.orgnih.gov

Research in C57BL/6J mice has shown that withdrawal from CIE produces time-dependent and brain region-specific changes in this compound levels. nih.govnih.gov For example, sustained reductions in the neurosteroid were observed in the lateral amygdala and ventral tegmental area at both 8 and 72 hours post-withdrawal. nih.govresearchgate.net Conversely, an increase was noted in the CA3 region of the hippocampus at 72 hours post-withdrawal. nih.gov These neuroadaptations in this compound levels are thought to contribute to the anxiety, stress, and reinforcement mechanisms underlying alcohol dependence. nih.govresearchgate.net Chronic ethanol exposure has also been shown to reduce hippocampal and cortical levels of this compound in male Sprague-Dawley rats. frontiersin.org

To understand the region-specific roles and regulation of this compound, precise dissection of brain tissue is crucial. Following euthanasia, brains are rapidly extracted and can be either processed fresh or immediately frozen. nih.gov Gross dissection involves manually isolating larger brain regions like the cortex, hippocampus, and amygdala based on anatomical landmarks. nih.govresearchgate.net

For a higher degree of spatial resolution, microdissection techniques such as the Palkovits punch method are employed. nih.gov This technique allows for the precise excision of small, specific brain nuclei from frozen brain sections. This level of detail is critical for correlating localized changes in this compound concentrations with specific behaviors or pathological states.

Advanced Biochemical and Molecular Techniques

The quantification of this compound in biological samples requires highly sensitive and specific analytical methods due to its low endogenous concentrations.

Immunoassays , such as enzyme-linked immunosorbent assays (ELISA), are widely used for the quantification of this compound in various biological matrices including serum, plasma, and tissue extracts. arborassays.comnih.govarborassays.com These assays utilize specific antibodies that bind to this compound. arborassays.comnih.gov Commercially available ELISA kits offer a relatively high-throughput and accessible method for measuring this neurosteroid. biocompare.comarborassays.com The sensitivity of these kits can vary, with detection limits often in the picogram per milliliter range. arborassays.com

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the highest specificity and sensitivity for the quantification of this compound. nih.govomu.edu.trnih.gov These methods allow for the separation of this compound from other closely related and potentially cross-reactive steroids before detection, ensuring accurate measurement. omu.edu.trnih.gov Nanoscale LC-MS has been developed to further enhance sensitivity for analyzing neurosteroids in brain tissue, with detection limits in the nanogram per gram range. omu.edu.trnih.gov More recently, mass spectrometry imaging (MSI) has emerged as a powerful tool to visualize the spatial distribution of neurosteroids, including this compound, within brain tissue sections, providing a 3D atlas of their localization. endocrine-abstracts.org

| Technique | Principle | Application in this compound Research |

| ELISA | Competitive binding of this compound and a labeled conjugate to a specific antibody. arborassays.comarborassays.com | Quantification in serum, plasma, urine, and tissue culture media. arborassays.comnih.govarborassays.com |

| GC-MS/LC-MS | Chromatographic separation followed by mass-based detection and quantification. omu.edu.trnih.gov | Highly specific and sensitive quantification in brain tissue and plasma. nih.govomu.edu.trnih.gov |

| MSI | Combines mass spectrometry with spatial information to map molecular distribution in tissue sections. endocrine-abstracts.org | Creation of 3D distribution maps of this compound in the brain. endocrine-abstracts.org |

Immunoprecipitation and Co-immunoprecipitation for Protein-Protein Interactions

Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are crucial techniques for studying the protein-protein interactions that are modulated by this compound. These methods have been instrumental in revealing how this neurosteroid interferes with inflammatory signaling pathways.

Research has shown that this compound can inhibit the activation of Toll-like receptors (TLRs), which are key components of the innate immune system. Co-IP studies have demonstrated that this compound disrupts the formation of critical protein complexes necessary for TLR signal transduction. nih.govresearchgate.net For instance, it has been found to inhibit the binding of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to TLR4 and TLR7. nih.gov This inhibitory action prevents the downstream signaling cascade that leads to the production of pro-inflammatory mediators. nih.gov

Further co-IP experiments have revealed that this compound and its precursor, pregnenolone (B344588), can block the interaction between TLR4 and lymphocyte antigen 96 (MD-2), a requisite step for the activation of the TLR4/MD-2/MyD88-dependent signaling pathway. researchgate.netnih.gov More detailed investigations using immunoprecipitation and immunoblotting in rat hippocampi have confirmed that MyD88 binds to TLR4, IRAK4, IRAK1, and TIRAP (TIR domain-containing adapter protein). mdpi.comnih.gov Notably, treatment with this compound significantly reduces the binding between MyD88 and TIRAP, a crucial interaction for the formation of the "myddosome" complex and subsequent pathway activation. mdpi.comnih.gov

These findings from co-IP studies are summarized in the table below, highlighting the specific protein interactions disrupted by this compound.

| Compound | Affected Protein Interaction | Signaling Pathway | Experimental Model | Reference |

|---|---|---|---|---|

| This compound | MyD88 - TLR4 | MyD88-dependent TLR signaling | Alcohol-preferring (P) rat brain | nih.gov |

| This compound | MyD88 - TLR7 | MyD88-dependent TLR signaling | Alcohol-preferring (P) rat brain | nih.gov |

| This compound | TLR4 - MD-2 | TLR4 signaling | RAW264.7 macrophage cells | researchgate.netnih.gov |

| This compound | MyD88 - TIRAP | TLR4 signaling | Alcohol-preferring (P) rat hippocampus | mdpi.comnih.gov |

Immunofluorescence Staining and Confocal Microscopy for Cellular Localization

Immunofluorescence staining, coupled with confocal microscopy, is a powerful technique used to visualize the subcellular localization of specific proteins and to observe cellular morphology changes in response to treatment with compounds like this compound. While these methods are not typically used to directly visualize the neurosteroid itself, they are essential for understanding its effects on cellular processes and the distribution of its target receptors.

For example, immunocytochemistry has been employed to assess the effects of this compound on neural progenitor cells. nih.gov In these studies, cells are treated with the compound and then stained with antibodies against specific cellular markers to determine changes in cell lineage or proliferation. nih.gov Confocal microscopy allows for high-resolution imaging of the fluorescently labeled antibodies, providing clear visualization of cellular structures and the location of target proteins.

This approach has been used to investigate the neurogenic effects of this compound, demonstrating its ability to promote the proliferation of neural progenitor cells derived from the rat hippocampus. nih.gov Researchers can quantify the number of dividing cells and assess the expression of cell-cycle proteins following treatment. nih.gov Similarly, flow cytometry, another immunofluorescence-based technique, is utilized to analyze cell populations and quantify protein expression on a large scale, providing quantitative data on the effects of this compound on different cell types, such as human macrophages. frontiersin.org

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions